2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole
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Overview
Description
2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of two triphenylstannyl groups attached to a 1,3,4-thiadiazole ring through sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with triphenylstannyl sulfide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The triphenylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the triphenylstannyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and functionalized thiadiazoles.
Biology: The compound’s potential biological activity is being explored, including its use as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of anticancer and antimicrobial drugs.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with molecular targets through its organotin and thiadiazole moieties. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole
- 2,5-Bis[(2-methyl-2-octanyl)disulfanyl]-1,3,4-thiadiazole
Uniqueness
2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of triphenylstannyl groups, which impart distinct electronic and steric properties compared to other organotin compounds. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry.
Properties
CAS No. |
669009-07-8 |
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Molecular Formula |
C38H30N2S3Sn2 |
Molecular Weight |
848.3 g/mol |
IUPAC Name |
triphenyl-[(5-triphenylstannylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane |
InChI |
InChI=1S/6C6H5.C2H2N2S3.2Sn/c6*1-2-4-6-5-3-1;5-1-3-4-2(6)7-1;;/h6*1-5H;(H,3,5)(H,4,6);;/q;;;;;;;2*+1/p-2 |
InChI Key |
WNAKBPMMFJYZKZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=NN=C(S4)S[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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